molecular formula C21H14BrN3O3 B3300999 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide CAS No. 905680-61-7

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide

Cat. No.: B3300999
CAS No.: 905680-61-7
M. Wt: 436.3 g/mol
InChI Key: XDWISCLMWMWPAB-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, built around the versatile 1,3,4-oxadiazole heterocycle . The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in pharmaceutical research due to its wide spectrum of biological activities and its role as a bioisostere for ester and amide functional groups, which can improve metabolic stability . This compound features a 4-bromophenyl substitution on the oxadiazole ring, a common moiety used to enhance binding affinity and modulate electronic properties within a molecular structure . The primary research value of this compound and its analogs lies in their potential as anticancer and antimicrobial agents. In anticancer research, 1,3,4-oxadiazole derivatives have demonstrated mechanisms of action that include the inhibition of key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Furthermore, the structural hybridization of the 1,3,4-oxadiazole core with other pharmacophores, such as the benzamide group present in this molecule, is a established strategy for developing novel conjugates that can selectively target multiple pathways in malignant cells . Concurrently, the 1,3,4-oxadiazole nucleus is also under investigation for its potent antibacterial and antifungal properties, making it a valuable template for developing new antimicrobial therapies . This compound is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O3/c22-16-11-9-14(10-12-16)20-24-25-21(28-20)23-19(26)15-5-4-8-18(13-15)27-17-6-2-1-3-7-17/h1-13H,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWISCLMWMWPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring, which is known to enhance biological activity through various mechanisms. The specific structure includes:

  • Oxadiazole moiety : Contributes to the compound's reactivity and interaction with biological targets.
  • Phenoxybenzamide group : Enhances lipophilicity and may influence the pharmacokinetic properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The anticancer activity is attributed to several mechanisms:

  • Inhibition of HDAC (Histone Deacetylase) : Compounds with similar structures have shown significant HDAC inhibitory activity, leading to increased acetylation of histones and modulation of gene expression related to cancer progression .
  • Induction of oxidative stress : The compound may promote the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Case Studies

  • Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
  • Animal Models : Preliminary in vivo studies indicated a reduction in tumor size in xenograft models treated with the compound compared to control groups.

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties against various bacterial and fungal strains.

Efficacy Against Pathogens

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • Gram-positive : Staphylococcus aureus
  • Gram-negative : Escherichia coli

The presence of electron-withdrawing groups like bromine enhances its antimicrobial potential by increasing membrane permeability and disrupting cellular functions .

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress markers.

Mechanisms

The antioxidant activity is likely due to:

  • Direct scavenging of ROS : The oxadiazole ring can donate electrons, neutralizing free radicals.
  • Metal ion chelation : The compound may chelate transition metals, preventing them from catalyzing oxidative reactions .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenoxy or oxadiazole rings can enhance potency and selectivity for desired biological targets.

ModificationEffect on Activity
Electron-withdrawing groups (e.g., Br, Cl)Increased antimicrobial activity
Electron-donating groups (e.g., -OCH₃)Enhanced anticancer potential

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide, exhibit significant antimicrobial properties. A study demonstrated that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Anticancer Activity
The compound has also shown promise in anticancer research. It has been observed to induce apoptosis in cancer cells, particularly in breast and lung cancer models. The mechanism involves the modulation of specific signaling pathways that lead to programmed cell death .

Material Science

Polymer Synthesis
this compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under thermal stress, making it suitable for high-performance materials .

Fluorescent Materials
The compound has potential applications in the development of fluorescent materials. Its unique electronic properties allow for the design of organic light-emitting diodes (OLEDs) and sensors that can detect environmental changes based on fluorescence quenching mechanisms .

Agricultural Chemistry

Pesticidal Activity
Research indicates that oxadiazole derivatives possess insecticidal properties. This compound has been evaluated for its effectiveness against agricultural pests. Studies suggest that it disrupts the nervous system of insects, leading to their mortality while being less harmful to non-target organisms .

Case Study 1: Antimicrobial Efficacy

A study published in ResearchGate explored the synthesis and antimicrobial activity of metal complexes derived from oxadiazole compounds. The findings indicated that these complexes exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of this compound derivatives .

Case Study 2: Anticancer Mechanism

In a detailed investigation into its anticancer properties, researchers found that this compound effectively inhibited cell proliferation in various cancer cell lines. The study provided insights into its mechanism of action involving apoptosis induction through mitochondrial pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of oxadiazole derivatives are highly dependent on substituent variations. Below is a comparative analysis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide with key analogues:

Compound Substituent (Position) Molecular Weight Key Biological Activity Reference
This compound 4-Bromophenyl (C5), 3-phenoxybenzamide (C2) 453.31 g/mol Kinase inhibition (hypothesized)
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide (5-F1374-0081) 2-Chlorophenyl (C5) 409.83 g/mol Kinase inhibition (tested)
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide (4-F1374-0808) 4-Chlorophenyl (C5), 2-methylbenzamide (C2) 343.78 g/mol Kinase inhibition (tested)
OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl] pentanamide) 4-Chlorophenyl (C5), pentanamide (C2) 279.72 g/mol Antimicrobial activity (S. aureus biofilm)
5-Bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (9-F2518-0041) 2,5-Dichlorophenyl (C5), thiophene-carboxamide (C2) 431.63 g/mol Kinase inhibition (tested)

Key Findings from Comparative Studies

Halogen Substituent Impact: The 4-bromophenyl group in the target compound confers higher molecular weight and lipophilicity compared to 4-chlorophenyl analogues (e.g., 4-F1374-0808). Chlorine at the ortho position (e.g., 5-F1374-0081) reduces steric hindrance compared to para-substituted derivatives, which may explain its superior kinase inhibition in experimental assays .

Bioactivity Trends: Antimicrobial Activity: OZE-III (4-chlorophenyl, pentanamide) demonstrated potent antibiofilm activity against S. aureus, with an MIC of 8 µg/mL . The shorter pentanamide chain likely improves membrane permeability compared to the bulkier 3-phenoxybenzamide group in the target compound. Kinase Inhibition: The 2,5-dichlorophenyl derivative (9-F2518-0041) showed enhanced inhibitory activity against tyrosine kinases (IC₅₀ = 0.42 µM) due to dual halogenation, which increases electronegativity and binding stability .

The 2-methylbenzamide group in 4-F1374-0808 reduces polarity, enhancing bioavailability but compromising target specificity .

Q & A

Q. What are the key synthetic routes for preparing N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide, and how can yield and purity be optimized?

The synthesis of oxadiazole derivatives typically involves sequential steps:

Esterification and Hydrazination : Starting with substituted benzoic acids (e.g., 4-bromobenzoic acid) esterified to methyl esters, followed by hydrazination to form hydrazides.

Oxadiazole Ring Formation : Reaction of hydrazides with cyanogen bromide or carbon disulfide under reflux conditions to form the 1,3,4-oxadiazole core .

Amide Coupling : The oxadiazole-2-amine intermediate is coupled with 3-phenoxybenzoyl chloride using a base (e.g., NaH) in anhydrous THF. Yield optimization relies on stoichiometric control, temperature modulation (e.g., 0°C to room temperature), and purification via column chromatography .

Purity Validation : HPLC (≥95% purity) and NMR (e.g., absence of unreacted starting materials) are critical for confirming structural integrity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Assign peaks to confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and phenoxybenzamide moiety (δ 6.5–7.5 ppm) .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for 79Br/81Br) .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (retention times vary based on substituents) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Enzyme Inhibition : Test against targets like lipoxygenase (LOX) or α-glucosidase using spectrophotometric assays (e.g., inhibition of linoleic acid oxidation for LOX) .
  • Antimicrobial Screening : Employ microdilution assays against Gram-positive/negative bacteria (MIC values <50 µg/mL indicate potential) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

  • Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate receptor binding .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with thiadiazole or triazole to assess impact on metabolic stability .
  • Docking Studies : Use AutoDock Vina to model interactions with targets like cannabinoid receptors (CB1/CB2) and validate with SPR (surface plasmon resonance) .

Q. How should contradictory data from enzyme inhibition assays be resolved?

  • Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if LOX inhibition shows mixed kinetics, test at varying substrate concentrations .
  • Cross-Validation : Replicate assays with orthogonal methods (e.g., fluorescence polarization for binding affinity vs. enzymatic activity) .
  • Crystallography : Resolve ligand-enzyme co-crystal structures (e.g., PDB: 5NY3 for carbonic anhydrase) to identify binding site interactions .

Q. What strategies mitigate synthetic challenges, such as low yields in amide coupling steps?

  • Activating Agents : Replace traditional bases with HATU or EDCI for efficient coupling under milder conditions .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield (e.g., 60% → 85% for similar oxadiazoles) .
  • In Situ Monitoring : Use FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and confirm intermediate formation .

Methodological Tables

Q. Table 1. Comparative Yields of Oxadiazole Derivatives

SubstituentSynthetic RouteYield (%)Purity (HPLC, %)Reference
4-BromophenylGeneral Proc. B6098.5
4-MethylphenylGeneral Proc. A2495.0
Thiophen-2-ylGeneral Proc. A6099.0

Q. Table 2. Key NMR Assignments

Proton Environmentδ (ppm)Carbon Environmentδ (ppm)
Oxadiazole C-H8.7–9.0Oxadiazole C=N160–165
Phenoxy O-C6H56.8–7.2Benzamide C=O168–170

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide

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